REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7](O)=[O:8].C(OC(=O)C)(=O)C>>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:12](=[O:14])[O:13][C:7](=[O:8])[C:6]2=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
106.6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(C(=O)O)=CC1)C(=O)O)(F)F
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Name
|
|
Quantity
|
215 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
|
the residue is stirred with cyclohexane (420 cc.)
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After concentrating the mixture under reduced pressure (30 mm.Hg)
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(C(=O)OC2=O)=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |